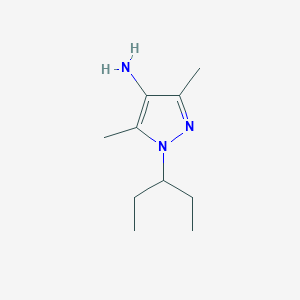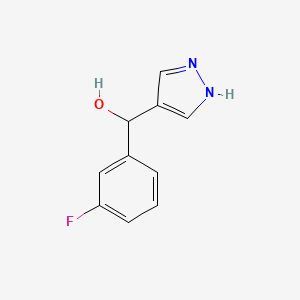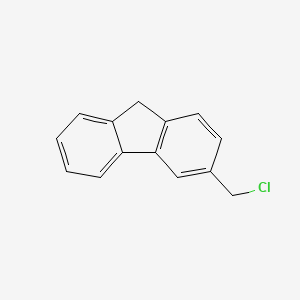
3-(Chloromethyl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. It is characterized by a chloromethyl group attached to the 3-position of the fluorene ring system. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-9H-fluorene typically involves the chloromethylation of fluorene. This can be achieved through the Blanc chloromethylation reaction, where fluorene reacts with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature to ensure the selective formation of the chloromethylated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase-transfer catalysts can also be employed to facilitate the chloromethylation reaction under milder conditions .
化学反応の分析
Types of Reactions: 3-(Chloromethyl)-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methylated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido-fluorene, thiol-fluorene, and alkoxy-fluorene derivatives.
Oxidation: Products include fluorenone and fluorene carboxylic acid.
Reduction: Products include methyl-fluorene derivatives.
科学的研究の応用
3-(Chloromethyl)-9H-fluorene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 3-(Chloromethyl)-9H-fluorene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways. This reactivity is exploited in medicinal chemistry to design compounds that can selectively inhibit or activate target proteins .
類似化合物との比較
9H-Fluorene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Methyl-9H-fluorene: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity.
3-(Bromomethyl)-9H-fluorene: Similar structure but with a bromomethyl group, which can undergo similar but often more reactive substitution reactions.
Uniqueness: 3-(Chloromethyl)-9H-fluorene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
特性
分子式 |
C14H11Cl |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
3-(chloromethyl)-9H-fluorene |
InChI |
InChI=1S/C14H11Cl/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7H,8-9H2 |
InChIキー |
IRGFGJJCUDZFDW-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)CCl)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13074346.png)
![2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13074349.png)
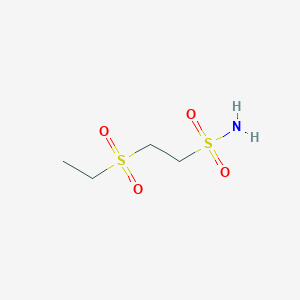
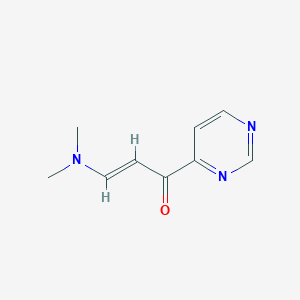
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)
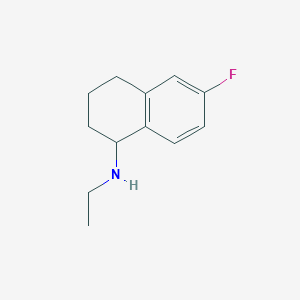

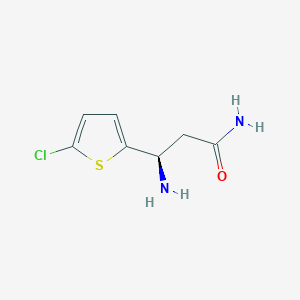
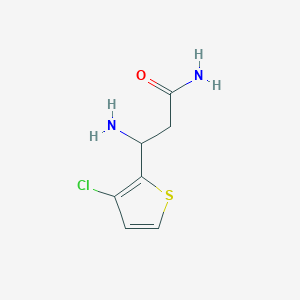
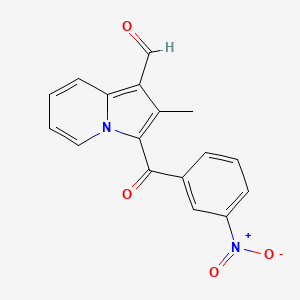

![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
